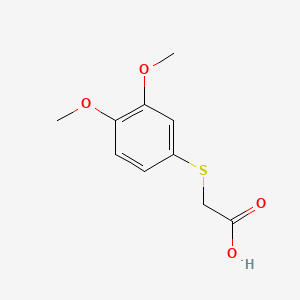

2-(3,4-Dimethoxyphenylthio)acetic acid

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-13-8-4-3-7(5-9(8)14-2)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVXBTSSFGHHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)SCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenylthio)acetic acid typically involves the reaction of 3,4-dimethoxythiophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiophenol attacks the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for 2-(3,4-Dimethoxyphenylthio)acetic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenylthio)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Various substituted phenylthioacetic acids.

Scientific Research Applications

2-(3,4-Dimethoxyphenylthio)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenylthio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylthio group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 95735-63-0

- Molecular Formula : C₁₀H₁₂O₄S

- Molecular Weight : 228.26 g/mol

- Physical Properties : Light yellow crystalline powder .

Structural Features :

The compound consists of a phenyl ring substituted with 3,4-dimethoxy groups and a thioacetic acid (–SCH₂COOH) side chain. The thioether linkage and electron-donating methoxy groups influence its electronic properties, solubility, and reactivity.

Applications: Primarily used as a co-initiator in dental photopolymerization systems. It enhances the efficiency of acenaphthoquinoxaline-based photoinitiators under visible light (400 nm), enabling rapid curing of dental composites .

Comparison with Structural Analogs

Thioacetic Acid Derivatives with Varying Substituents

Key Findings :

- The 3,4-dimethoxy groups in 2-(3,4-Dimethoxyphenylthio)acetic acid enhance electron donation, improving charge-transfer interactions with photoinitiators like acenaphthoquinoxalines .

- The thioether (–S–) linkage provides stronger reducing properties compared to oxygen analogs (e.g., phenoxyacetic acid), accelerating radical formation during photopolymerization .

Methoxy-Substituted Phenylacetic Acids

Key Findings :

- The thioacetic acid moiety in 2-(3,4-Dimethoxyphenylthio)acetic acid confers distinct redox properties absent in carboxylate analogs, making it superior in photoredox applications .

- Ethoxy or chloro substituents modify solubility and electronic effects but lack the balanced electron-donating capacity of methoxy groups for optimal photoinitiation .

Heterocyclic Analogs

Key Findings :

Key Findings :

- While direct toxicity data for 2-(3,4-Dimethoxyphenylthio)acetic acid is scarce, its methoxy and thioether groups suggest moderate handling risks, comparable to phenylacetic acid derivatives .

Biological Activity

2-(3,4-Dimethoxyphenylthio)acetic acid is an organic compound with the molecular formula C10H12O4S. It features a phenylthio group with two methoxy substituents at the 3 and 4 positions. This compound is recognized for its potential biological activities, particularly in the context of medicinal chemistry and enzyme inhibition.

- Molecular Weight : 228.26 g/mol

- Appearance : White to light beige crystalline powder

- Solubility : Soluble in organic solvents like ethanol and methanol

Synthesis

The synthesis typically involves the reaction of 3,4-dimethoxythiophenol with chloroacetic acid under basic conditions, employing a nucleophilic substitution mechanism.

The biological activity of 2-(3,4-Dimethoxyphenylthio)acetic acid primarily revolves around its interaction with specific molecular targets such as enzymes and receptors. The phenylthio group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. The methoxy groups enhance hydrogen bonding and hydrophobic interactions, influencing the compound's biological effects.

Enzyme Inhibition Studies

Recent research has highlighted the compound's potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme involved in prostaglandin synthesis linked to inflammation and cancer . In vitro studies demonstrated that derivatives of this compound can exhibit selective inhibitory activity against mPGES-1 in low micromolar concentrations.

Case Study: mPGES-1 Inhibition

A study identified several compounds based on 2-(3,4-Dimethoxyphenylthio)acetic acid that showed significant inhibition of mPGES-1. The most promising derivative induced cell cycle arrest in A549 lung cancer cells, suggesting a potential therapeutic application in cancer treatment. The compound exhibited an IC50 value indicative of effective enzyme inhibition while minimizing off-target effects associated with traditional COX inhibitors .

| Compound | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| 2c | Low | G0/G1 Arrest |

| Reference Compound | Moderate | G0/G1 Arrest |

Antiproliferative Effects

In addition to enzyme inhibition, studies have indicated that 2-(3,4-Dimethoxyphenylthio)acetic acid and its derivatives possess antiproliferative properties against various cancer cell lines. For instance, compounds derived from this structure have shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Structural Comparison

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(3,4-Dimethoxyphenylthio)acetic acid | Phenylthio group, two methoxy groups | Inhibitor of mPGES-1 |

| (3,4-Dimethoxyphenyl)acetic acid | Lacks thio group | Less potent anti-inflammatory effects |

| Thioacetic acid | Contains thio group but lacks phenolic structure | Different reactivity profile |

The unique combination of the phenylthio and methoxy groups in 2-(3,4-Dimethoxyphenylthio)acetic acid contributes to its distinct biological activity compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.